4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE
Overview
Description
4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE is a complex organic compound characterized by the presence of pyridine and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of pyridine and tetrazole groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyridine or tetrazole compounds.
Scientific Research Applications
4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with viral replication.
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-(2-(2-(Pyridine-4-yl)ethylthio)ethoxy)ethylthio)ethyl)pyridine: Another pyridine-based compound with corrosion inhibition properties.
N-(4-pyridylmethyl)-L-valine: Used in constructing metal-organic frameworks.
4-pyridinecarboxaldehyde thiosemicarbazone: Known for its antimicrobial activity.
Properties
IUPAC Name |
4-[2-[2-[2-(5-pyridin-4-yltetrazol-2-yl)ethoxy]ethyl]tetrazol-5-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O/c1-5-17-6-2-13(1)15-19-23-25(21-15)9-11-27-12-10-26-22-16(20-24-26)14-3-7-18-8-4-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXIEQPGDAMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(N=N2)CCOCCN3N=C(N=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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